molecular formula C7H11NO3 B12858360 (E)-3-(Morpholin-2-yl)acrylic acid

(E)-3-(Morpholin-2-yl)acrylic acid

Cat. No.: B12858360
M. Wt: 157.17 g/mol
InChI Key: AZKLITPVPAPTFY-OWOJBTEDSA-N
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Description

(E)-3-(Morpholin-2-yl)acrylic acid is an organic compound characterized by the presence of a morpholine ring attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Morpholin-2-yl)acrylic acid typically involves the reaction of morpholine with acrylic acid under specific conditions. One common method involves the use of a base catalyst to facilitate the addition of the morpholine ring to the acrylic acid. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Morpholin-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

(E)-3-(Morpholin-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(Morpholin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-2-yl-acetic acid
  • Morpholin-2-yl-acetic acid methyl ester
  • Morpholin-2-yl-acetic acid ethyl ester

Uniqueness

(E)-3-(Morpholin-2-yl)acrylic acid is unique due to its specific structure, which combines the properties of both morpholine and acrylic acid. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(E)-3-morpholin-2-ylprop-2-enoic acid

InChI

InChI=1S/C7H11NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h1-2,6,8H,3-5H2,(H,9,10)/b2-1+

InChI Key

AZKLITPVPAPTFY-OWOJBTEDSA-N

Isomeric SMILES

C1COC(CN1)/C=C/C(=O)O

Canonical SMILES

C1COC(CN1)C=CC(=O)O

Origin of Product

United States

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